tert-Butyl 3-(cycloheptylamino)propanoate
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Overview
Description
tert-Butyl 3-(cycloheptylamino)propanoate is an organic compound with the molecular formula C14H27NO2 and a molecular weight of 241.37 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a cycloheptylamino group attached to a propanoate backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 3-(cycloheptylamino)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with cycloheptylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
tert-Butyl 3-(cycloheptylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
tert-Butyl 3-(cycloheptylamino)propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(cycloheptylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl 3-(cycloheptylamino)propanoate can be compared with other similar compounds, such as:
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound has a similar ester backbone but with different substituents, leading to distinct chemical properties and applications.
tert-Butyl 3-(2-cyanoethoxy)propanoate:
The uniqueness of this compound lies in its cycloheptylamino group, which imparts specific steric and electronic effects that can be exploited in various chemical and biological contexts.
Properties
IUPAC Name |
tert-butyl 3-(cycloheptylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-14(2,3)17-13(16)10-11-15-12-8-6-4-5-7-9-12/h12,15H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXSWFSGJRDVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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